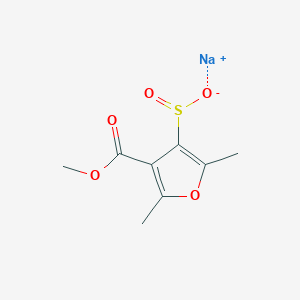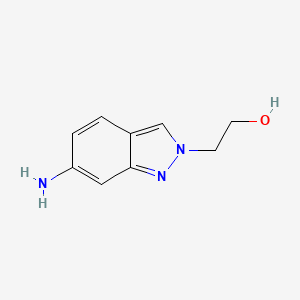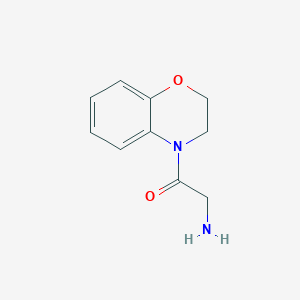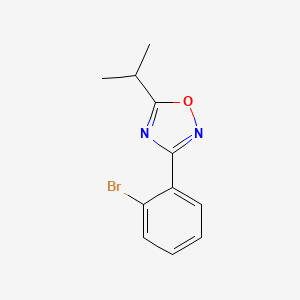![molecular formula C7H4N2OS B13186515 [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions . For instance, the reaction can be carried out using hydrazonoyl halides as precursors in the presence of ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, as well as employing continuous flow techniques for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde include other thiazole-pyridine derivatives, such as:
- Thiazolo[5,4-b]pyridine derivatives
- Thiazolo[3,2-b]pyridine derivatives
- Thiazolopyrimidine derivatives
Uniqueness
What sets this compound apart is its specific structural arrangement, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable molecule in research and industry .
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-6-9-7-5(11-6)2-1-3-8-7/h1-4H |
InChI Key |
RMKYOGQEURCVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13186450.png)



![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)





![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
